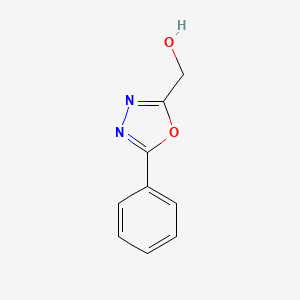
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
Descripción general
Descripción
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol, also known as POM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. POM is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
The compound’s structure, featuring a 1,3,4-oxadiazole ring, makes it suitable for use as a fluorescent chemosensor. It can detect electron-deficient species, including common nitro-explosive components like 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), as well as hard-to-detect pentaerythritol tetranitrate (PETN) and Hg^2+ cations .
Drug Design and Pharmacology
Oxadiazole derivatives, including (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol, are potent inhibitors of Notum carboxylesterase activity. This enzyme is a negative regulator of the Wnt signaling pathway, which is implicated in various diseases, including cancer and osteoporosis. The compound’s inhibitory properties make it a candidate for drug design and pharmacological studies .
Organic Electronics
The oxadiazole core is known for its electron-transfer or luminescent properties. This makes (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol a potential material for organic electronics applications, such as laser dyes, scintillators, optical brighteners, or organic light-emitting diodes (OLEDs) .
Molecular Recognition
Due to its structural features, this compound can be used in molecular recognition processes. It can form the basis for the development of new materials for biological and pharmaceutical applications, including drug and gene transport systems .
Cancer Therapy
Some 1,3,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. The phenyl-oxadiazol moiety in (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol could be explored for its potential in cancer treatment strategies .
Synthesis of Bola-Type Scaffolds
Bola-type scaffolds with 1,3,4-oxadiazole cores are used in biology and pharmacy. They have applications in chemical sensing, biomedical applications, and as components in drug and gene transport systems. The compound could be utilized in the synthesis of such scaffolds .
Mecanismo De Acción
Target of Action
Oxadiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their high biological activity .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17617 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Oxadiazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Propiedades
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYBNBHJONRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202331 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol | |
CAS RN |
54014-02-7 | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54014-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



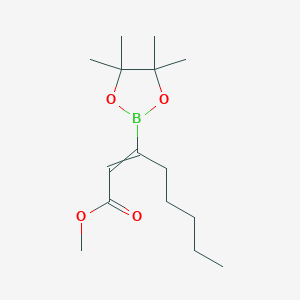
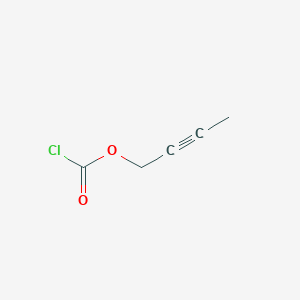
![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)
![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)
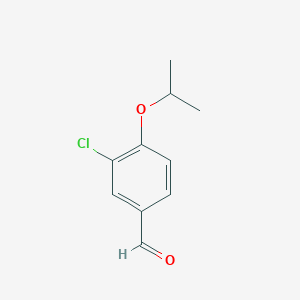

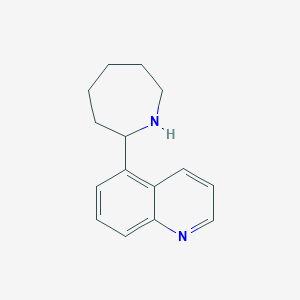

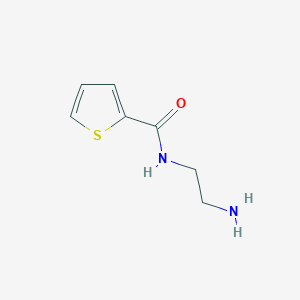
![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)


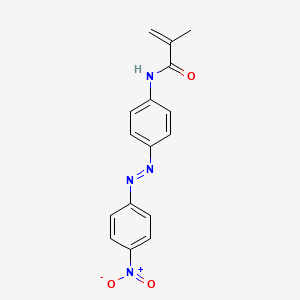
![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)